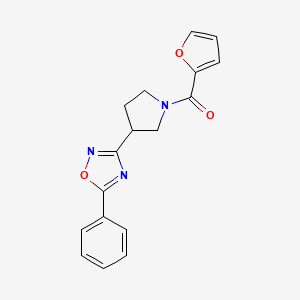

![molecular formula C8H5ClF3N3 B2421263 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine CAS No. 2091010-97-6](/img/structure/B2421263.png)

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

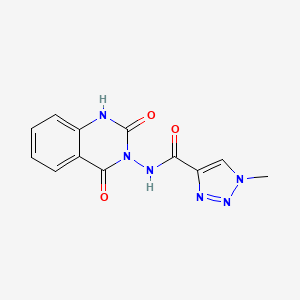

“4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Corrosion Inhibition

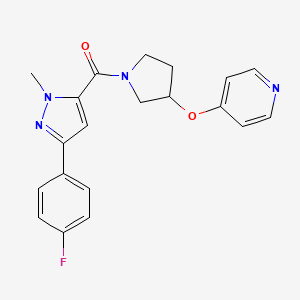

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential as corrosion inhibitors. Dandia et al. (2013) synthesized various pyrazolopyridine derivatives and explored their effect on the corrosion of mild steel in acidic environments, suggesting their utility in corrosion protection Dandia, A., Gupta, S., Singh, P., & Quraishi, M. (2013). ACS Sustainable Chemistry & Engineering..

Molecular Conformation and Hydrogen Bonding

Investigations into the molecular conformation and hydrogen bonding of derivatives of this compound have been reported. Sagar et al. (2017) analyzed the structure and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting their importance in molecular design Sagar, B. K., Harsha, K. B., Yathirajan, H., Rangappa, K., Rathore, R., & Glidewell, C. (2017). Acta crystallographica. Section C, Structural chemistry..

Synthesis Techniques

Advancements in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines have been explored. Palka et al. (2014) presented a straightforward synthesis approach for these compounds, which could be significant for the development of various pharmaceutical and chemical applications Palka, B., Di Capua, A., Anzini, M., Vilkauskaitė, G., Šačkus, A., & Holzer, W. (2014). Beilstein Journal of Organic Chemistry..

Optical and Diode Characteristics

Zedan et al. (2020) researched the structural, optical, and diode characteristics of pyrazolo pyridine derivatives, demonstrating their potential in electronic and optical applications Zedan, I., El-Taweel, F., & El-Menyawy, E. (2020). Optical and Quantum Electronics..

Isomorphism and Disorder in Structures

The isomorphism and disorder in methyl- and chloro-substituted heterocyclic analogues, including those related to this compound, were studied by Swamy et al. (2013), providing insights into their structural behavior Swamy, V. R., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R. V. (2013). Acta crystallographica. Section C, Crystal structure communications..

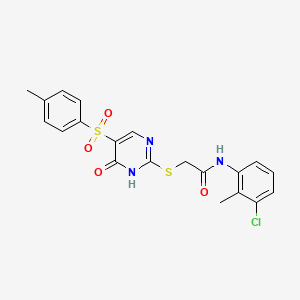

Mechanism of Action

Mode of Action

It’s known that the compound belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Trifluoromethylpyridines are known to be used in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or signaling.

Pharmacokinetics

The trifluoromethyl group is known to be an important subgroup of fluorinated compounds in the agrochemical industry . This suggests that EN300-7540359 may have similar ADME properties to other trifluoromethyl-containing compounds.

Result of Action

Given its use in crop protection, it’s likely that the compound has effects on pest organisms at the molecular and cellular level .

Safety and Hazards

TFMP derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine has become an increasingly important research topic due to the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .

Biochemical Analysis

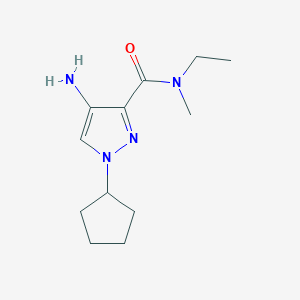

Biochemical Properties

The biological activities of 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

4-chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3/c1-3-6-4(15-14-3)2-5(8(10,11)12)13-7(6)9/h2H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYWQWKKCPZIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=C(N=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2421182.png)

![8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421185.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)

![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)